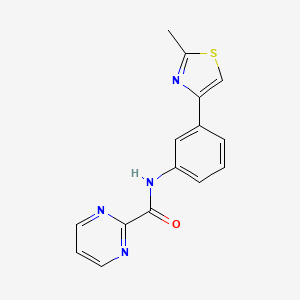
N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of thiazoles with ethyl 2-cyano-3,3-bis (methylthio)acrylate in DMF and K2CO3 as a base .Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, including those with pyrimidine and thiazole moieties, are crucial in the synthesis of novel drugs. Studies have explored the transformation of aminothienopyrimidines into thienodipyrimidines, which are significant in the development of new pharmacological agents. For example, Clark and Hitiris (1984) discussed the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines, a process relevant for creating complex molecules with potential therapeutic applications (Clark & Hitiris, 1984).
Anticancer and Anti-inflammatory Agents
Research has also delved into the synthesis and biological evaluation of pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating significant potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Supramolecular Chemistry
The incorporation of pyrimidine derivatives into supramolecular assemblies for the development of novel materials is another area of interest. Fonari et al. (2004) synthesized novel pyrimidine derivatives investigated as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen-bonding interactions. This research opens avenues for the creation of materials with unique properties (Fonari et al., 2004).
Enzyme Inhibition for Treating Metabolic Disorders
Novel pyrimidine-5-carboxamide compounds have been explored as inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT), implicated in metabolic disorders such as diabetes. This research suggests that targeting NNMT with specific pyrimidine derivatives could offer new therapeutic strategies for managing diabetes and related conditions (Sabnis, 2021).
Antimicrobial Activity
The antimicrobial activity of thienopyrimidine derivatives has been studied, with some compounds showing significant efficacy against various bacterial strains. This suggests the potential of these compounds in developing new antimicrobial agents to combat resistant microbial infections (Kolisnyk et al., 2015).
Propriétés
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-4-2-5-12(8-11)19-15(20)14-16-6-3-7-17-14/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFFNZBFPPOIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)
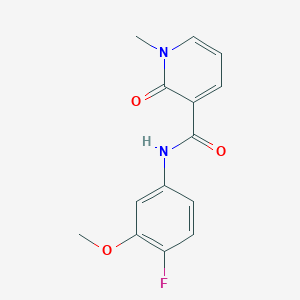
![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)
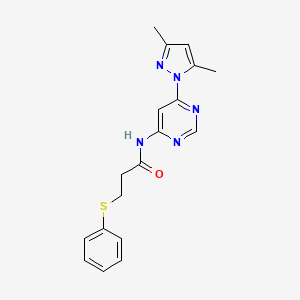
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)
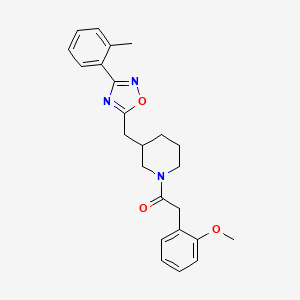
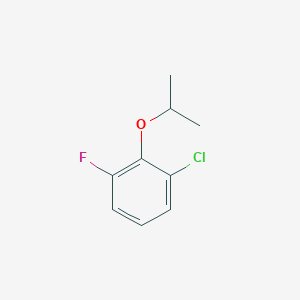
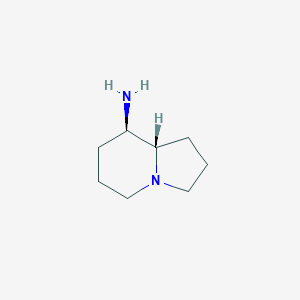
![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)
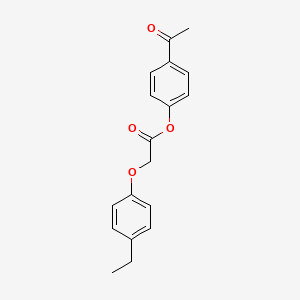
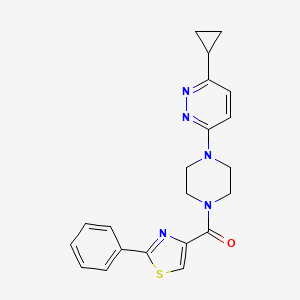
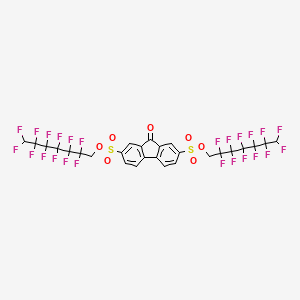
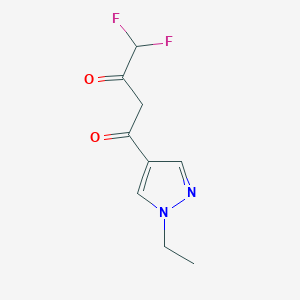
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2452045.png)